4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 725217-88-9
VCID: VC2014390
InChI: InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19)
SMILES: CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F
Molecular Formula: C13H14FN3OS
Molecular Weight: 279.34 g/mol

4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 725217-88-9

Cat. No.: VC2014390

Molecular Formula: C13H14FN3OS

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol - 725217-88-9

Specification

CAS No. 725217-88-9
Molecular Formula C13H14FN3OS
Molecular Weight 279.34 g/mol
IUPAC Name 3-[1-(4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19)
Standard InChI Key ZONDTQRLTAZGFU-UHFFFAOYSA-N
SMILES CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F
Canonical SMILES CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structure

Basic Identification

4-Allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with specific structural characteristics that contribute to its chemical behavior and potential biological activities. The compound is identified by several key parameters as presented in Table 1.

Table 1: Chemical Identity Parameters

ParameterInformation
CAS Number725217-88-9
IUPAC Name3-[1-(4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Molecular FormulaC₁₃H₁₄FN₃OS
Molecular Weight279.33-279.338 g/mol
MDL NumberMFCD04138018

Structural Features

The compound's structure encompasses several key functional groups that contribute to its chemical properties and potential biological activities. It contains a 1,2,4-triazole core substituted with an allyl group at the N-4 position, a fluorophenoxy ethyl group at the C-5 position, and a thiol group at the C-3 position. This unique combination of functional groups creates a molecule with specific electronic and steric properties that influence its reactivity and biological interactions.

Chemical Identifiers

For precise chemical identification, several standardized notations are used to represent the compound, as detailed in Table 2.

Table 2: Chemical Structure Notations

Notation TypeStructure Representation
SMILESCC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19)
InChIKeyZONDTQRLTAZGFU-UHFFFAOYSA-N

Physical and Chemical Properties

Physical State and Appearance

4-Allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is typically available as a solid compound at room temperature. Its physical appearance may vary depending on purity and preparation methods, but it is generally obtained with a purity of 95% or higher in commercial preparations .

Chemical Reactivity

Biological Activities and Applications

Structure-Activity Relationships

Research on structurally similar compounds suggests that the electron density on the N-4 position of the 1,2,4-triazole nucleus can significantly affect antibacterial and antifungal activities . Compounds with electron-donating groups at this position typically exhibit enhanced antimicrobial properties compared to those with electron-withdrawing groups . The allyl group at the N-4 position in 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol may contribute to its potential antimicrobial activity through this mechanism.

Comparison with Related Compounds

Several structurally related compounds provide context for understanding the potential applications of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol. Table 3 compares key features of this compound with related triazole derivatives.

Table 3: Comparison of Related Triazole Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Notable Features
4-Allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol725217-88-9C₁₃H₁₄FN₃OS279.33Contains fluorophenoxy ethyl and allyl groups
4-Allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol667437-08-3C₁₂H₁₂FN₃OS265.31Shorter linker between triazole and fluorophenoxy group
4-Allyl-5-(3-fluoro-phenyl)-4H- triazole-3-thiol879612-66-5C₁₁H₁₀FN₃S235.28Direct attachment of fluorophenyl to triazole
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol23714-53-6C₁₁H₁₁N₃S217.29Lacks fluorine substitution
TypeStatements
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Research Context and Significance

Triazoles in Drug Discovery

1,2,4-Triazole derivatives have emerged as important scaffolds in medicinal chemistry due to their diverse biological activities. A substantial body of research has been conducted on triazole derivatives, demonstrating their potential as antibacterial, antifungal, anti-inflammatory, and other pharmacologically active agents . The specific structural features of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol position it within this broader context of bioactive triazole compounds.

Structure-Based Design Considerations

The unique combination of functional groups in 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol reflects rational design considerations aimed at optimizing biological activity. The fluorine substitution on the phenoxy ring may enhance metabolic stability and membrane permeability, properties often sought in drug development. The ethyl linker between the triazole core and the fluorophenoxy group may provide conformational flexibility that affects receptor binding. The allyl group at the N-4 position can influence electronic properties of the triazole ring and potentially enhance antimicrobial activity, as observed in related compounds .

Future Research Directions

Based on the properties and structural features of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, several promising research directions can be identified:

  • Comprehensive antimicrobial screening against diverse bacterial and fungal pathogens

  • Structure-activity relationship studies through systematic modification of the allyl and fluorophenoxy ethyl substituents

  • Investigation of potential anti-inflammatory properties, which are common among triazole derivatives

  • Exploration of mechanisms of action through molecular docking and receptor binding studies

  • Development of more water-soluble derivatives to enhance bioavailability

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